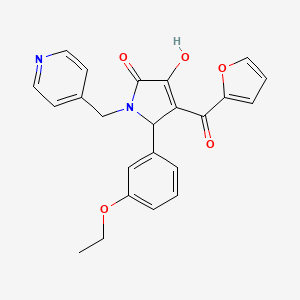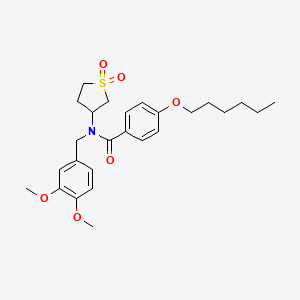![molecular formula C15H20N4O3S B12135444 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12135444.png)
3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin ist eine komplexe organische Verbindung, die zur Klasse der Triazol-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Triazolrings, einer Sulfanylgruppe und einer Trimethoxyphenylgruppe aus. Triazol-Derivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden in der medizinischen Chemie häufig eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin umfasst in der Regel mehrere Schritte. Ein üblicher Syntheseweg beinhaltet die folgenden Schritte:
Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion gebildet werden, die Hydrazin und eine geeignete Nitrilverbindung umfasst.
Einführung der Sulfanylgruppe: Die Sulfanylgruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines geeigneten Thiolreagenzes eingeführt werden.
Anlagerung der Trimethoxyphenylgruppe: Die Trimethoxyphenylgruppe kann über eine Kupplungsreaktion, wie z. B. eine Suzuki- oder Heck-Kupplung, unter Verwendung eines Trimethoxyphenylhalogenids und eines Palladiumkatalysators angebracht werden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und Prozessautomatisierung zur effizienten Skalierung der Produktion beinhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann oxidiert werden, um ein Sulfoxid oder Sulfon zu bilden.
Reduktion: Der Triazolring kann unter bestimmten Bedingungen reduziert werden, um ein Dihydrotriazol-Derivat zu bilden.
Substitution: Die Trimethoxyphenylgruppe kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) können verwendet werden.
Substitution: Elektrophile aromatische Substitution kann mit Reagenzien wie Brom (Br₂) oder Salpetersäure (HNO₃) erleichtert werden.
Hauptprodukte
Oxidation: Sulfoxid- oder Sulfonderivate.
Reduktion: Dihydrotriazol-Derivate.
Substitution: Halogenierte oder nitrierte Trimethoxyphenylderivate.
Wissenschaftliche Forschungsanwendungen
3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Aufgrund seines Triazolkerns, der für seine therapeutischen Eigenschaften bekannt ist, auf seinen potenziellen Einsatz als pharmazeutisches Mittel untersucht.
Industrie: In der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin umfasst seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Triazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Sulfanylgruppe kann auch eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen. Die Trimethoxyphenylgruppe kann die Lipophilie der Verbindung erhöhen, was ihre Aufnahme und Verteilung in den Zellen unterstützt.
Wirkmechanismus
The mechanism of action of 3-[(2-methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The trimethoxyphenyl group can enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-phenyl-4H-1,2,4-triazol-4-amin
- 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amin
- 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-4-amin
Einzigartigkeit
Das Vorhandensein der Trimethoxyphenylgruppe in 3-[(2-Methylprop-2-en-1-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amin unterscheidet sie von anderen ähnlichen Verbindungen. Diese Gruppe kann die biologische Aktivität, Löslichkeit und die chemischen Eigenschaften der Verbindung insgesamt deutlich beeinflussen, was sie zu einer einzigartigen und wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C15H20N4O3S |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-(2-methylprop-2-enylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C15H20N4O3S/c1-9(2)8-23-15-18-17-14(19(15)16)10-6-11(20-3)13(22-5)12(7-10)21-4/h6-7H,1,8,16H2,2-5H3 |
InChI-Schlüssel |
SEQHMFBIYJGHBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)CSC1=NN=C(N1N)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(furan-2-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135368.png)
![N-(3-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydroben zo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide](/img/structure/B12135371.png)

![4-Ethyl-3-[(3-methylphenyl)methylthio]-5-pyrazin-2-yl-1,2,4-triazole](/img/structure/B12135381.png)

![N-[4-(butan-2-yl)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135385.png)

![N-(2,4-dimethylphenyl)-2-({10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-yl}sulfanyl)acetamide](/img/structure/B12135388.png)

methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12135401.png)


![(2Z)-6-(2-chlorobenzyl)-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12135449.png)

